2-((5-((4-Cyanophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-((5-((4-Cyanophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a cyanophenoxy group, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-Cyanophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1,3,4-oxadiazole ring: This step involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base to form the 1,3,4-oxadiazole ring.
Introduction of the cyanophenoxy group: The cyanophenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a cyanide source.
Attachment of the methoxyphenylacetamide moiety: This step involves the acylation of the oxadiazole intermediate with 2-methoxyphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-((4-Cyanophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-((5-((4-Cyanophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((5-((4-Cyanophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyanophenoxy)-2-methylpropionic acid
- 4-Cyanophenoxyacetic acid
- 2-(4-Cyanophenoxy)ethylamine
Uniqueness
Compared to similar compounds, 2-((5-((4-Cyanophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the 1,3,4-oxadiazole ring, in particular, contributes to its stability and versatility in various chemical reactions.
Properties
Molecular Formula |
C19H16N4O4S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[[5-[(4-cyanophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H16N4O4S/c1-25-16-5-3-2-4-15(16)21-17(24)12-28-19-23-22-18(27-19)11-26-14-8-6-13(10-20)7-9-14/h2-9H,11-12H2,1H3,(H,21,24) |
InChI Key |
KODVCNGCDJEDJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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